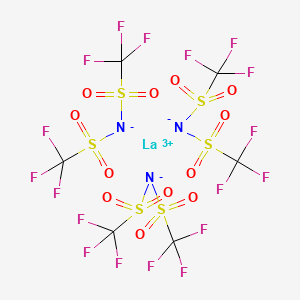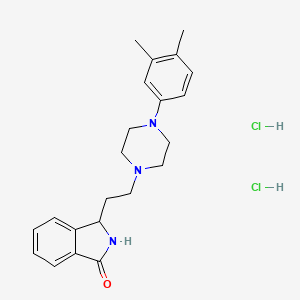
PD 168568 Dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The papers provided detail several Pd-catalyzed reactions that are useful in the synthesis of complex organic molecules. For instance, the intramolecular arylation of tertiary enamides through Pd(OAc)2-catalyzed dehydrogenative cross-coupling reaction is described, which allows for the construction of fused N-heterocyclic scaffolds and the synthesis of isoindolobenzazepine alkaloids . Another paper discusses a one-pot, Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols and phenylpropenes, highlighting the efficiency and diastereoselectivity of the method . Additionally, Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones is presented, which proceeds without oxidants and hydrogen acceptors, showcasing an atom- and step-efficient approach .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the papers involve complex fused ring systems and functional groups that are characteristic of organic molecules with potential biological activity. For example, the synthesis of 7,8-dihydro-5H-benzo[4,5]azepino[2,1-a]isoindol-5-one derivatives involves the formation of a fused N-heterocyclic scaffold . The trans-dihydrobenzofurans synthesized in another study involve a benzofuran ring system, which is a common structural motif in natural products and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions described in the papers are primarily Pd-catalyzed and involve cross-coupling, oxyarylation, and dehydrogenation processes. These reactions are significant in the field of organic synthesis as they provide routes to construct complex molecules with high precision and efficiency. The dehydrogenative cross-coupling reaction, for example, is a key transformation that enables the formation of carbon-carbon bonds between two aromatic systems . The oxyarylation reaction described provides a novel method for the synthesis of trans-dihydrobenzofurans , while the dehydrogenation reaction offers a way to synthesize 3-benzylidene-3H-isochroman-1,4-diones .
Physical and Chemical Properties Analysis
While the physical and chemical properties of PD 168568 Dihydrochloride are not directly discussed in the provided papers, the properties of the synthesized compounds can be inferred based on their molecular structures. Compounds with fused ring systems and heteroatoms typically exhibit a range of physical properties such as melting points, solubility, and stability, which are crucial for their potential applications. The chemical properties, such as reactivity and selectivity, are influenced by the presence of functional groups and the overall molecular architecture, as seen in the Pd-catalyzed reactions described .
Wissenschaftliche Forschungsanwendungen
Dichloroacetate (DCA) and Genetic Mitochondrial Diseases
Dichloroacetate (DCA), chemically related to PD 168568 Dihydrochloride, is explored as a potential treatment for genetic mitochondrial diseases. It acts primarily on the pyruvate dehydrogenase (PDH) complex, enhancing its activity by modifying phosphorylation and stability. DCA's metabolism and its inhibitory effect on glutathione transferase/maleylacetoacetate isomerase, play significant roles in its biotransformation and toxicity. Clinical trials and studies suggest its efficacy and tolerance in young children, especially for those with PDH deficiency. It holds promise in combined gene therapy and DCA treatments for these conditions (Stacpoole et al., 2008).
Therapeutic Potential in Huntington's Disease
Research on DCA also shows significant therapeutic effects in mouse models of Huntington's disease (HD). DCA stimulates the PDH complex, reducing cerebral lactate levels. In these models, DCA enhanced survival, improved motor function, delayed body weight loss, reduced neuron atrophy, and prevented diabetes, highlighting a potential therapeutic role in HD treatment (Andreassen et al., 2001).
Photodynamic/Photothermal Therapy in Cancer Treatment
This compound-related research includes the development of poly(dopamine) nanoparticles conjugated with Chlorin e6, used in photodynamic/photothermal therapy (PDT/PTT) for cancer. These nanoparticles enhance cellular uptake and reactive oxygen species production under laser irradiation, showing low dark toxicity but high phototoxicity. This dual-modal approach signifies a promising direction for non-invasive cancer therapy (Zhang et al., 2015).
Pyruvate Dehydrogenase Complex Deficiency
Another study on DCA's use in congenital lactic acidosis due to pyruvate dehydrogenase complex (PDC) deficiency shows that DCA can effectively stimulate residual enzyme activity, enhancing cellular energy metabolism. This suggests DCA's potential effectiveness in managing such diseases, although further trials are needed to confirm these findings (Berendzen et al., 2006).
Wirkmechanismus
Target of Action
PD 168568 Dihydrochloride is a potent and selective antagonist of the D4 dopamine receptor . The D4 dopamine receptor is one of the five subtypes of the dopamine receptor, which plays a crucial role in the nervous system by mediating the effects of dopamine, a neurotransmitter that is fundamental for brain function .
Mode of Action
As a D4 antagonist, this compound binds to the D4 dopamine receptor with high affinity, blocking the action of dopamine . This prevents dopamine from exerting its effects, leading to changes in the transmission of signals in the brain .
Pharmacokinetics
It is mentioned that this compound is orally active , suggesting that it can be absorbed through the digestive tract. The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
This compound inhibits amphetamine-stimulated locomotor activity in vivo . This suggests that it may have a role in modulating behaviors associated with dopamine, such as movement and reward-seeking behavior.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWLEGGYCVHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719341 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210688-56-5 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



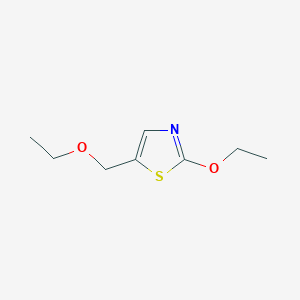
![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)

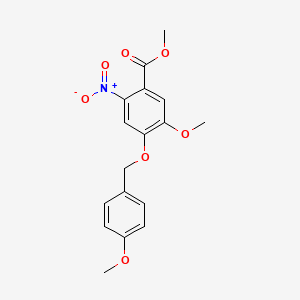

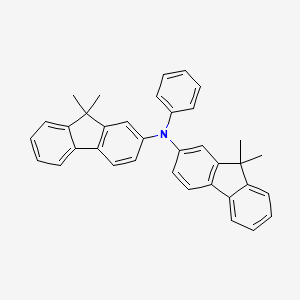

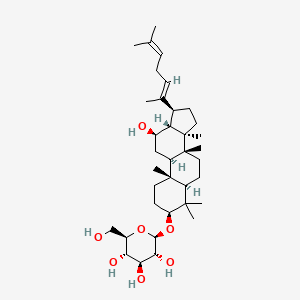
![2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)
![4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)](/img/structure/B3028186.png)
